2-Chloro-5-(phenylethynyl)pyrimidine
CAS No.:
Cat. No.: VC14047384
Molecular Formula: C12H7ClN2
Molecular Weight: 214.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7ClN2 |
|---|---|
| Molecular Weight | 214.65 g/mol |
| IUPAC Name | 2-chloro-5-(2-phenylethynyl)pyrimidine |
| Standard InChI | InChI=1S/C12H7ClN2/c13-12-14-8-11(9-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H |
| Standard InChI Key | MSPMDYUANXCVSF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C#CC2=CN=C(N=C2)Cl |
Introduction
Structural and Physical Properties
Molecular Structure
The compound consists of:
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Pyrimidine ring: Two nitrogen atoms at positions 1 and 3
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Substituents:
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Chlorine at position 2 (C2)
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Phenylethynyl group (C≡C-Ph) at position 5 (C5)
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The phenylethynyl group introduces a rigid, linear π-conjugated system, enhancing electronic interactions with adjacent functional groups .
Synthesis and Reaction Pathways
Primary Synthesis Route
The compound is synthesized via nucleophilic substitution or cross-coupling reactions:
Step 1: Lithiation of Phenylacetylene
Step 2: Reaction with 2-Chloropyrimidine
Mechanism:
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Lithiated phenylacetylene acts as a nucleophile, attacking the electron-deficient C4 position of 2-chloropyrimidine.
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Subsequent oxidation (e.g., using DDQ) restores the aromatic pyrimidine ring .
Alternative Methods
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Sonogashira Coupling:
Reactivity and Functionalization
Nucleophilic Aromatic Substitution (NAS)
The C2 chlorine is highly reactive toward nucleophiles (e.g., amines, alkoxides) due to the electron-withdrawing effects of the pyrimidine ring and phenylethynyl group.
Example Reaction:
Cross-Coupling Reactions
The phenylethynyl group participates in Sonogashira or HWE (HWE) reactions, enabling further functionalization .
Applications in Research and Industry
Medicinal Chemistry
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Antimycobacterial Agents: Phenylethynyl-substituted pyrimidines show activity against Mycobacterium tuberculosis (e.g., compound 7 in ).
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Drug Discovery Intermediates: Used in synthesizing APIs with anticancer or antiviral properties .
Materials Science
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OLED Components: Pyrimidine derivatives with π-conjugated substituents improve charge transport and luminescence .
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Coordination Chemistry: Acts as a ligand in transition metal complexes (e.g., iridium, palladium) .
Spectroscopic Characterization
NMR Data
| Nucleus | δ (ppm) | Assignment | Source |
|---|---|---|---|
| ¹H | 9.19 (s, 1H), 8.91 (s, 2H) | Pyrimidine H-C5, H-C4/H-C6 | |
| 7.61–7.40 (m, 5H) | Phenyl ring protons | ||
| ¹³C | 158.63, 156.55 (C4, C2) | Pyrimidine carbons | |
| 121.76 (C≡C) | Ethynyl carbon |
Note: Data for 5-(phenylethynyl)pyrimidine; C2-Cl shifts may cause minor variations .
Challenges and Future Directions
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